4-Ethyl-2,5-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,5-dimethoxyphenol is an organic compound belonging to the class of methoxyphenols. It is characterized by the presence of two methoxy groups (-OCH3) and an ethyl group (-C2H5) attached to a benzene ring with a hydroxyl group (-OH). This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2,5-dimethoxyphenol can be synthesized through several methods. One common approach involves the methylation of 4-ethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation process, and the reaction is often carried out at elevated temperatures and pressures to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dimethoxyphenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Ethyl-2,5-dimethoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-2,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,6-dimethoxyphenol: Similar structure but with methoxy groups at different positions.
2,5-Dimethoxyphenol: Lacks the ethyl group, making it less hydrophobic.
4-Methyl-2,6-dimethoxyphenol: Contains a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2,5-dimethoxyphenol is unique due to the specific positioning of its ethyl and methoxy groups, which influence its chemical reactivity and biological activity. The presence of the ethyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and its solubility in organic solvents .
Properties
CAS No. |
20844-87-5 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6,11H,4H2,1-3H3 |
InChI Key |
ZXKRGUJLMMRNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.